molecular formula C10H10INO2 B8278364 N-cyclopropyl-2-hydroxy-5-iodo-benzamide

N-cyclopropyl-2-hydroxy-5-iodo-benzamide

Cat. No. B8278364
M. Wt: 303.10 g/mol
InChI Key: YXJBUJHSPLNHNR-UHFFFAOYSA-N
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Patent
US05763450

Procedure details

13bh) A mixture of 2.64 g of 2-hydroxy-5-iodo-benzoic acid, 0.69 g of cyclopropylamine and 3.65 g of carbon tetrabromide in 40 ml of methylene chloride is treated portionwise at room temperature with 2.62 g of triphenylphosphine. After 2 hrs. the mixture is filtered and the filtrate is concentrated. Chromatography on silica gel with ethyl acetate/cyclohexane 1:4 gives 550 mg of crude N-cyclopropyl-2-hydroxy-5-iodo-benzamide. Yield: 18%.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:12]1([NH2:15])[CH2:14][CH2:13]1.C(Br)(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[CH:12]1([NH:15][C:4](=[O:6])[C:3]2[CH:7]=[C:8]([I:11])[CH:9]=[CH:10][C:2]=2[OH:1])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
0.69 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
3.65 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)NC(C1=C(C=CC(=C1)I)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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